molecular formula C14H19NO2S B2864545 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1251653-64-1

2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No. B2864545
CAS RN: 1251653-64-1
M. Wt: 265.37
InChI Key: CLLCBUWCTXSQDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The cyclopropyl group is a highly strained three-membered ring, which can have interesting chemical properties . The benzamide portion of the molecule is likely to be planar due to the conjugation of the amide group with the benzene ring.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The cyclopropyl group can undergo ring-opening reactions under certain conditions .

Scientific Research Applications

Antiviral Drug Development

The cyclopropyl group in this compound has been utilized in the synthesis of cyclopropyl carbocyclic nucleosides . These nucleosides have shown moderate antiviral activity against HIV-1 and HBV. The compound serves as a key intermediate in the creation of these nucleosides, which are evaluated for their potential as antiviral agents.

Sterol Demethylase Inhibitors

In the search for novel antifungal agents, the compound’s structure has been incorporated into the design of sterol demethylase inhibitors (DMIs) . These inhibitors are crucial in combating fungal infections by targeting the sterol component in fungal cell membranes.

Hydroxypropyl Methyl Cellulose Production

This compound’s derivatives are used in the production process of hydroxypropyl methyl cellulose (HPMC) . HPMC is widely used in pharmaceutical formulations, food products, and as a construction material due to its viscosity and thermal gelation properties.

Organic Synthesis Intermediate

The compound acts as an intermediate in organic synthesis, particularly in the production of cyclopropyl-containing molecules . These molecules have various applications, including in the development of new materials and in pharmaceutical research.

Molecular Docking Studies

The compound’s structure is used in molecular docking studies to design new molecules with potential biological activity . By simulating the interaction with biological targets, researchers can predict the efficacy of new compounds before synthesizing them.

Nucleoside Analogue Research

The compound is involved in the synthesis of nucleoside analogues . These analogues are significant in the study of genetic material and have applications in the treatment of viral diseases and cancer.

properties

IUPAC Name

2-ethylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-18-12-6-4-3-5-11(12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLCBUWCTXSQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

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